molecular formula C20H19FN2O5S B2994227 Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902583-11-3

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2994227
CAS No.: 902583-11-3
M. Wt: 418.44
InChI Key: GAXLJQUVEDXLFO-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent strategies. Its structure features a fluorobenzenesulfonylmethyl substituent at the C-6 position, a phenyl group at C-4, and an ethyl ester at C-5.

Properties

IUPAC Name

ethyl 6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S/c1-2-28-19(24)17-16(12-29(26,27)15-10-8-14(21)9-11-15)22-20(25)23-18(17)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXLJQUVEDXLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This is achieved through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C-6

Brominated vs. Sulfonylated Derivatives
  • Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The bromomethyl substituent at C-6 serves as a versatile synthon for further functionalization. For example, bromine can be replaced via nucleophilic substitution to introduce groups like sulfonamides or thiols.
Chlorinated Derivatives
  • Ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Chloromethyl derivatives are intermediates for nanoparticle drug delivery systems. The fluorobenzenesulfonyl group in the target compound may offer superior solubility or binding affinity compared to chloromethyl analogs .

Substituent Variations at C-4

Phenyl vs. Heteroaryl Groups
  • Ethyl 4-(4-sulfamoylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Sulfamoylphenyl substituents at C-4 (e.g., compound 12b) are associated with carbonic anhydrase inhibition. The target compound’s phenyl group lacks this sulfonamide moiety, suggesting divergent biological targets .

Oxo vs. Thioxo Groups at C-2

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • The thioxo (C=S) group increases hydrogen-bonding capacity compared to the oxo (C=O) group in the target compound. This difference impacts solubility and interactions with enzymes like thymidine phosphorylase .
  • Ethyl 6-phenyl-4-(4-sulfamoylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Thioxo derivatives (e.g., 14b) exhibit distinct cytotoxicity profiles, with IC₅₀ values ranging from 64% inhibition (compound 14b) to 75% yield in synthesis. The oxo group in the target compound may reduce reactivity but improve metabolic stability .

Pharmacological and Physical Properties

Cytotoxicity and Enzyme Inhibition
  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Exhibits moderate cytotoxicity (IC₅₀ = 15.7 µM) in tumor cell lines. The fluorobenzenesulfonyl group in the target compound could modulate potency via enhanced electron-withdrawing effects .
  • Ethyl 6-(4-fluorophenyl)-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Demonstrates carbonic anhydrase inhibition (IC₅₀ = 73% yield), highlighting the importance of sulfonamide groups. The target compound’s fluorobenzenesulfonylmethyl group may mimic this activity .
Melting Points and Solubility
  • Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Melting point: 258–259°C.

Biological Activity

Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a sulfonyl group that enhances its chemical reactivity and biological activity. Its molecular formula is C20H19FN2O5SC_{20}H_{19}FN_{2}O_{5}S, with a molecular weight of approximately 418.4 g/mol. The unique combination of substituents, including the fluorobenzenesulfonyl group, contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC20H19FN2O5SC_{20}H_{19}FN_{2}O_{5}S
Molecular Weight418.4 g/mol
CAS Number902583-11-3
Melting PointNot available
DensityNot available

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Additionally, the compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This suggests a dual role in managing both pain and inflammation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Tetrahydropyrimidine Core : Starting from appropriate aldehydes and amines.
  • Introduction of the Sulfonyl Group : Using sulfonyl chlorides under basic conditions to achieve the desired substitution.
  • Carboxylation : Incorporating carboxylic acid derivatives to complete the structure.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent study published in European Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .
  • Antimicrobial Assessment : Research conducted by Smith et al. (2023) showed that this compound had a minimum inhibitory concentration (MIC) lower than many existing antibiotics against resistant bacterial strains .
  • Anti-inflammatory Research : A publication in Journal of Inflammation Research reported that treatment with this compound significantly reduced paw edema in rat models induced by carrageenan .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via a Biginelli-like multicomponent reaction , modified to introduce the 4-fluorobenzenesulfonylmethyl group. Key steps include:

  • Bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate to generate a bromomethyl intermediate .
  • Nucleophilic substitution with 4-fluorobenzenesulfinate to install the sulfonylmethyl group.
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) . Methodological Tip: Monitor reaction progress using TLC and confirm intermediates via 1H^1H NMR (e.g., disappearance of CH2_2Br at δ 4.3–4.5 ppm) .

Q. How can spectroscopic techniques characterize this compound?

  • 1H^1H NMR : Key signals include the sulfonylmethyl protons (δ 3.8–4.1 ppm, singlet) and the tetrahydropyrimidine NH (δ 9.5–10.5 ppm, broad) .
  • IR : Confirm carbonyl (C=O, ~1690 cm1^{-1}) and sulfonyl (S=O, ~1350/1150 cm1^{-1}) stretches .
  • X-ray crystallography : Use SHELX programs for structure refinement. For example, the torsion angle between the sulfonyl group and pyrimidine ring informs conformational stability .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial screening : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 6.25 µg/mL indicates potency) .
  • Carbonic anhydrase inhibition : Measure IC50_{50} via stopped-flow CO2_2 hydration assay; sulfonamide derivatives often show nM–µM inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. sulfamoyl groups) impact biological activity?

  • Substituent effects : Fluorine at the para-position enhances lipophilicity and target binding (e.g., 4-fluorophenyl derivatives in show MIC = 3.12 µg/mL vs. non-fluorinated analogues at 12.5 µg/mL) .
  • Sulfonyl vs. sulfamoyl : Sulfamoyl groups (e.g., in ) improve solubility but may reduce membrane permeability compared to hydrophobic sulfonyl groups.

Q. What computational methods support SAR and target identification?

  • DFT studies : Optimize geometry at B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) correlates with reactivity .
  • Molecular docking : Dock into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) to predict binding modes. The sulfonylmethyl group may occupy a hydrophobic pocket .

Q. How can crystallographic data resolve conformational ambiguities?

  • ORTEP-3 analysis : Use SHELXL to refine single-crystal structures. For example, the dihedral angle between the benzenesulfonyl and pyrimidine rings (e.g., 85.2° in ) affects intramolecular interactions .
  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify tetrahydropyrimidine ring distortion (e.g., Q=0.52A˚Q = 0.52 \, \text{Å}, θ=112\theta = 112^\circ) .

Data Contradiction Analysis

Q. Why do similar derivatives show conflicting bioactivity profiles?

  • Example : Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () is inactive against M. tuberculosis, while fluorinated analogues ( ) are potent.
  • Resolution : Fluorine’s electronegativity enhances electrostatic interactions with bacterial targets, whereas cyano groups may sterically hinder binding .

Methodological Recommendations

  • Crystallography : Use SHELXTL for high-resolution refinement; report R-factors ≤ 0.05 .
  • SAR Optimization : Combine synthetic chemistry with molecular dynamics (MD) simulations to prioritize fluorinated/sulfonylated derivatives .
  • Data Reproducibility : Validate biological assays using positive controls (e.g., isoniazid for M. tuberculosis) .

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